molecular formula C8H15I B3194144 (2-Iodoethyl)cyclohexane CAS No. 80203-35-6

(2-Iodoethyl)cyclohexane

Cat. No.: B3194144
CAS No.: 80203-35-6
M. Wt: 238.11 g/mol
InChI Key: QQLSWNGYIUYOQV-UHFFFAOYSA-N
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Description

(2-Iodoethyl)cyclohexane is an organoiodine compound with the molecular formula C8H15I It is a derivative of cyclohexane, where an ethyl group is substituted with an iodine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Iodoethyl)cyclohexane can be synthesized through several methods. One common approach involves the addition of hydrogen iodide to cyclohexene, resulting in the formation of iodocyclohexane, which can then be further reacted to obtain this compound . Another method involves the reaction of cyclohexane with iodoform under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds like (2-azidoethyl)cyclohexane or (2-cyanoethyl)cyclohexane.

Scientific Research Applications

(2-Iodoethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodoethyl)cyclohexane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodoethyl)cyclohexane is unique due to the presence of the ethyl group with an iodine atom, which imparts distinct chemical properties compared to other halogenated cyclohexanes. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Biological Activity

(2-Iodoethyl)cyclohexane is a halogenated organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a cyclohexane ring substituted with an iodoethyl group, suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C8H15I\text{C}_8\text{H}_{15}\text{I}

The synthesis typically involves the alkylation of cyclohexane derivatives with iodoethanol under specific conditions to ensure high yields and purity. Various synthetic routes have been explored, including nucleophilic substitution reactions and coupling reactions using transition metals as catalysts .

Anticancer Properties

Recent studies have indicated that halogenated compounds like this compound may exhibit anticancer activity. For instance, structural modifications in similar compounds have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Similar halogenated compoundsPC-3TBDCell cycle arrest

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may also act as neuroprotective agents. These compounds can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain, thereby enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease .

Table 2: Neuroprotective Activity

CompoundAChE Inhibition IC50 (nM)Reference
This compoundTBDTBD
Other AChE inhibitors2 - 8

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Halogenated compounds can exhibit cytotoxic effects at certain concentrations, which necessitates careful evaluation during drug development. The potential for allergic reactions and chronic health effects from exposure must also be assessed .

Case Studies

  • Anticancer Study : A recent investigation into structurally modified cyclohexane derivatives demonstrated significant anticancer activity against glioblastoma cell lines. The study highlighted the importance of the iodo group in enhancing biological activity through specific interactions with cellular targets .
  • Neuroprotective Study : Another study focused on the neuroprotective effects of similar compounds on neuronal cell lines showed that these compounds could significantly reduce oxidative stress markers, suggesting a mechanism linked to their antioxidant properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2-iodoethyl)cyclohexane, and what methodological considerations ensure high purity?

this compound is synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, in a nickel-catalyzed cross-coupling protocol, this compound reacts with alkenes (e.g., 6-methoxyhex-1-ene) under inert conditions, yielding derivatives like (8-methoxyoctyl)cyclohexane. Key steps include column chromatography (5–10% Et2O in hexanes) for purification and NMR validation of product integrity (δ 3.36 ppm for methoxy protons) .

Q. How can conformational analysis inform the reactivity of this compound in substitution reactions?

Substituents on cyclohexane rings influence steric and electronic environments. Axial vs. equatorial positioning of the iodoethyl group affects nucleophilic substitution kinetics. Computational studies (e.g., HF/6-31Gor B3LYP/6-31G methods) predict energy barriers for inversion and topomerization, guiding solvent selection (e.g., polar aprotic solvents stabilize transition states) .

Q. What experimental techniques are critical for assessing the thermal stability of this compound?

Thermogravimetric analysis (TGA) and shock tube studies reveal decomposition thresholds. For cyclohexane derivatives, pyrolysis at 810°C produces radicals (e.g., cyclohexyl) detectable via gas chromatography/mass spectrometry (GC-MS). Stability correlates with C-I bond dissociation energy (~50 kcal/mol), requiring inert storage conditions .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) with metal catalysts influence the degradation pathways of this compound?

Nanostructured catalysts (e.g., Fe3O4 or CoOx) in AOPs generate hydroxyl radicals (•OH), initiating C-I bond cleavage. Reaction pathways are mapped via UV-Vis spectroscopy and density functional theory (DFT). For example, Fe<sup>IV</sup>O intermediates oxidize cyclohexane derivatives to ketones/alcohols with >90% selectivity under optimized conditions (e.g., 71.4°C, 8 min) .

Q. What methodologies resolve contradictions in kinetic models for cyclohexane derivative combustion?

Discrepancies arise in low-temperature (500–850 K) vs. high-temperature (>1000 K) oxidation mechanisms. Jet-stirred reactor (JSR) experiments coupled with SVUV-PEPICO analysis identify intermediates (e.g., cyclohexene oxide). Uncertainty quantification (e.g., Monte Carlo sampling) refines rate constants for critical steps like H-abstraction by HO2 radicals, reducing model error to <15% .

Q. How can multivariate statistical designs optimize catalytic systems for this compound functionalization?

Box-Behnken designs and response surface methodology (RSM) evaluate variables (catalyst loading, temperature, solvent). For cyclohexane oxidation, optimal conditions (e.g., 12.0 g/L catalyst, 71.4°C, 8 min) achieve 92.74% efficiency. ANOVA validates factor significance (p < 0.05), while GC-MS monitors byproduct formation (e.g., cyclohexanol vs. cyclohexanone) .

Q. Methodological Considerations Table

Aspect Techniques Key Parameters References
Synthesis Nickel-catalyzed cross-couplingPurity (NMR), yield (71–75%)
Thermal Stability Shock tube pyrolysisDecomposition onset (T > 800 K)
Oxidation Fe<sup>IV</sup>O-mediated catalysisSelectivity (>90%), TOF (12 h<sup>−1</sup>)
Kinetic Modeling JSR experiments + DFTRate constants (k = 10<sup>−14</sup> cm<sup>3</sup>/s)

Q. Data Contradiction Analysis

Conflicting reports on cyclohexane derivative combustion (e.g., benzene formation in low-temperature vs. high-temperature regimes) are resolved via in situ diagnostics. For instance, rapid compression machine (RCM) studies at 7–40 bar reveal NTC (negative temperature coefficient) behavior, where intermediate peroxides suppress ignition. Discrepancies between model predictions (e.g., JetSurF 2.0) and experimental laminar flame speeds (1–20 atm) are reconciled by updating H-abstraction rates using CBS-QB3 calculations .

Properties

IUPAC Name

2-iodoethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLSWNGYIUYOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513095
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80203-35-6
Record name (2-Iodoethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask was placed 2-cyclohexylethan-1-ol (3 g, 23.40 mmol, 1.00 equiv), imidazole (2 g, 29.41 mmol, 1.26 equiv), PPh3 (8 g, 30.50 mmol, 1.30 equiv), tetrahydrofuran (60 mL) and I2 (7.7 g, 30.31 mmol, 1.30 equiv). The resulting solution was stirred for 4 h at room temperature. The reaction was then quenched by the addition of 100 mL of sodium bicarbonate (sat.). The resulting solution was extracted with 2×100 mL of ethyl acetate and the organic layers combined and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. Purification afforded 4.4 g (79%) of (2-iodoethyl)cyclohexane as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Dissolve (2-bromo-ethyl)-cyclohexane (10.0 g, 52.3 mmol) in 500 mL acetone, add sodium iodide (15.6 g, 104.6 mmol) and reflux over night. Filter the reaction mixture, add water to the filtrate and extract with hexane. Dry the organic phases over sodium sulfate, filter and concentrate to an oil. Further purify this material by distillation to afford the title compound (10.6 g). 1H-NMR (CDCl3) δ=0.83-1.00 (m, 2H), 1.07-1.48 (m, 4H), 1.61-1.80 (m, 7H), 3.16-3.27 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

(2-Iodoethyl)cyclohexane
(2-Iodoethyl)cyclohexane
(2-Iodoethyl)cyclohexane
(2-Iodoethyl)cyclohexane
(2-Iodoethyl)cyclohexane
(2-Iodoethyl)cyclohexane

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